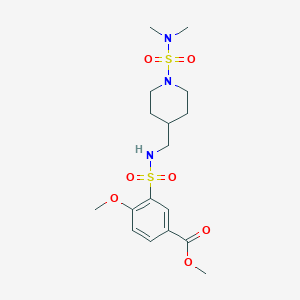

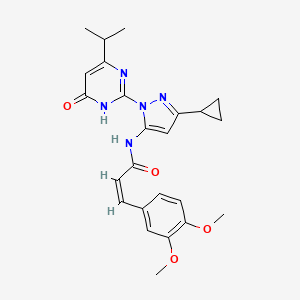

![molecular formula C20H21N5O4 B2577335 benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887462-67-1](/img/structure/B2577335.png)

benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzyl ester of a complex imidazole derivative. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . The benzyl group is a common functional group in organic chemistry, consisting of a phenyl ring attached to a CH2 group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, and it is likely to contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The imidazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and oxidations . The benzyl group could also potentially undergo reactions at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, imidazoles are generally polar due to the presence of nitrogen atoms and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Novel Syntheses and Chemical Properties

Synthesis of Novel Derivatives : A study detailed the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving similar complex molecules. These derivatives were prepared in good to excellent yields, showcasing the versatility of such compounds in synthesizing new chemical entities with potential biological activities (Goli-Garmroodi et al., 2015).

Antitumor Activities : Another research explored the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives from related molecules, with several compounds exhibiting significant antitumor activities against various cancer cell lines. This underscores the potential of utilizing such chemical frameworks in developing new anticancer agents (Mohareb & Gamaan, 2018).

Catalytic Properties in Hydrolytic Cleavage : Research on imidazolium-bridged cyclodextrin dimers, including compounds with similar structural motifs, revealed their catalytic efficacy in the hydrolytic cleavage of p-nitrophenyl alkanoates. These findings highlight the application of such molecules in catalysis and chemical transformations (Luo et al., 2010).

Antioxidant Activities : A study synthesized new 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, demonstrating strong in vitro antioxidant properties. This suggests that compounds with complex imidazole derivatives can serve as potent antioxidants, which might be beneficial in combating oxidative stress-related diseases (Alp et al., 2015).

Local Anesthetic Effects : Functionalized imidazole derivatives were synthesized and evaluated for their local anesthetic effects, revealing some derivatives to have significant activity compared to standard drugs. This research opens avenues for the development of new anesthetic agents using complex imidazole derivatives (Ran, Li, & Zhang, 2015).

Antimicrobial Agents : The synthesis of novel benzimidazole–oxadiazole hybrid molecules showcased promising antimicrobial and anti-tubercular activities. Such studies indicate the potential of these compounds in addressing antibiotic resistance and tuberculosis (Shruthi et al., 2016).

Wirkmechanismus

Target of Action

Compounds like “benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate” often target specific enzymes or receptors in the body. The exact target would depend on the structure of the compound and its chemical properties .

Mode of Action

Once the compound binds to its target, it can alter the target’s function. This could involve inhibiting an enzyme, activating a receptor, or modulating a biochemical pathway .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its solubility, stability, and molecular size could influence how well it is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl 2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-4-23-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-12-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITUZAWLSJGHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

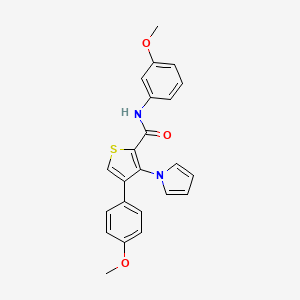

![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)

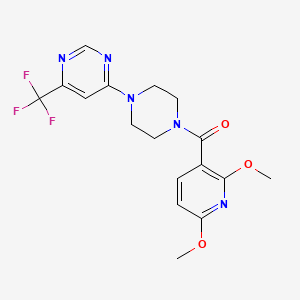

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)

![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)